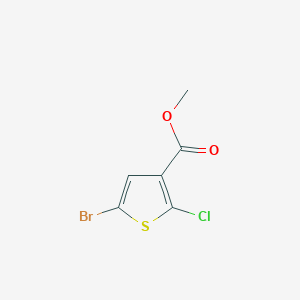
1-苯甲酰基-N-(2-哌啶-1-基乙基)吲哚啉-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide is a complex organic compound that features an indoline core, a benzoyl group, and a piperidine moiety
科学研究应用
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indoline intermediate, which is then further functionalized to introduce the benzoyl and piperidine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反应分析
Types of Reactions
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The piperidine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole derivatives, while reduction of the benzoyl group can produce benzyl derivatives.
作用机制
The mechanism of action of 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzoyl group can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide have similar piperidine moieties but different substituents.
Uniqueness
1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide is unique due to its combination of an indoline core, a benzoyl group, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
1251558-33-4 |
|---|---|
分子式 |
C23H18N4O4S |
分子量 |
446.48 |
IUPAC 名称 |
3-(4-ethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-2-30-17-10-8-16(9-11-17)27-22(28)20-18(12-13-32-20)26(23(27)29)14-19-24-21(25-31-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
InChI 键 |
SDOZXZFDQNRWQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)


![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)
![6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554739.png)
